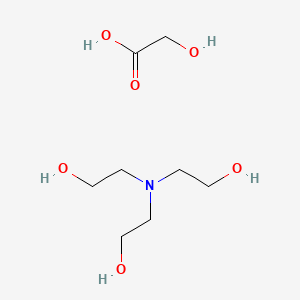
Triethanolamine hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine hydroxyacetate is a chemical compound with the molecular formula C8H19NO6. It is formed by the reaction of triethanolamine with acetic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine hydroxyacetate is synthesized by reacting triethanolamine with acetic acid or acetic anhydride. The reaction typically occurs under dehydration conditions at temperatures ranging from 100°C to 140°C, often in the presence of a catalyst . The reaction can be represented as follows:
C6H15NO3+CH3COOH→C8H19NO6+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and acetic acid are combined under controlled conditions. The process may include steps for purification and separation to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Triethanolamine hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: It can participate in substitution reactions where the hydroxyacetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines and alcohols.
Scientific Research Applications
Triethanolamine hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent in various chemical reactions.
Biology: It is employed in the modification of biomolecules and as a buffer in biological assays.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of emulsifiers, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of triethanolamine hydroxyacetate involves its ability to act as a surfactant and pH adjuster. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions . As a pH adjuster, it can accept hydrogen ions, forming hydroxide and a conjugate acid, thereby raising the pH of solutions .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A related compound with similar properties but without the hydroxyacetate group.
Diethanolamine: Another related compound with two hydroxyethyl groups instead of three.
Monoethanolamine: A simpler compound with only one hydroxyethyl group.
Uniqueness
Triethanolamine hydroxyacetate is unique due to its specific combination of triethanolamine and hydroxyacetate, which imparts distinct chemical properties and applications. Its ability to act as both a surfactant and pH adjuster makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
67924-04-3 |
|---|---|
Molecular Formula |
C8H19NO6 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxyacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O3/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;3H,1H2,(H,4,5) |
InChI Key |
PQJDLYIRTTVMCS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)O |
Related CAS |
68299-02-5 67924-04-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















